molecular formula C15H13ClN2O5 B5865341 N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5865341
M. Wt: 336.72 g/mol
InChI Key: CMKPIFHIIXBFRJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group, two methoxy groups, and a nitro group attached to a benzamide core

Properties

IUPAC Name

N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKPIFHIIXBFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Amidation: The nitrated product is then reacted with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps to ensure consistent product quality and yield.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium iodide in acetone for halide substitution or primary amines in the presence of a base for amine substitution.

Major Products:

    Reduction: N-(4-chlorophenyl)-4,5-dimethoxy-2-aminobenzamide.

    Substitution: N-(4-chlorophenyl)-4,5-dihydroxy-2-nitrobenzamide (if methoxy groups are replaced by hydroxyl groups).

Scientific Research Applications

N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, particularly those with potential antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-4,5-dimethoxy-2-aminobenzamide: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

    N-(4-chlorophenyl)-4,5-dihydroxy-2-nitrobenzamide: This compound has hydroxyl groups instead of methoxy groups, which can affect its solubility and interaction with biological targets.

Uniqueness: N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the benzamide core allows for a diverse range of chemical transformations and applications.

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